molecular formula C21H20N2O4 B3051931 3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate CAS No. 371139-85-4

3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B3051931
CAS No.: 371139-85-4
M. Wt: 364.4 g/mol
InChI Key: VONSHCCWCBGDFQ-UHFFFAOYSA-N
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Description

3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various substituents, making it a potential candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Amination: The amino group is introduced by reacting the quinoline derivative with 4-methylphenylamine under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol and methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoline core using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic ring and the quinoline nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts reactions, sulfuric acid for esterification.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-microbial, and anti-inflammatory agent due to its quinoline core.

    Biological Research: Used as a probe to study enzyme interactions and cellular pathways.

    Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core.

    Camptothecin: An anti-cancer agent with a quinoline-based structure.

Uniqueness

3-ethyl 6-methyl 4-[(4-methylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and amino groups enhances its potential for diverse applications compared to simpler quinoline derivatives.

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(4-methylanilino)quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-18-10-7-14(20(24)26-3)11-16(18)19(17)23-15-8-5-13(2)6-9-15/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VONSHCCWCBGDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371139-85-4
Record name ACT-3673
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0371139854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-3673
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KJP58387T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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